molecular formula C10H8Cl3NO2 B2744337 N-(2-acetylphenyl)-2,2,2-trichloroacetamide CAS No. 69559-56-4

N-(2-acetylphenyl)-2,2,2-trichloroacetamide

Cat. No.: B2744337
CAS No.: 69559-56-4
M. Wt: 280.53
InChI Key: UDRBJVPGWJWEKC-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2,2,2-trichloroacetamide, commonly known as ATA, is a chemical compound that has been used in scientific research for several decades. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 144-146°C. ATA was first synthesized in the 1950s and has since been used in various fields of research due to its unique properties.

Scientific Research Applications

Crystal Structure Studies

  • Crystal Structures of N-(Substituted-phenyl)-2,2,2-Trichloroacetamides : A study by Gowda et al. (2000) examined the crystal structures of N-(substituted-phenyl)-2,2,2-trichloroacetamides, including compounds similar to N-(2-acetylphenyl)-2,2,2-trichloroacetamide. These compounds were analyzed to understand their molecular geometry, bond lengths, and angles, revealing insights into the structural impacts of various substitutions on the phenyl ring and amide group (Gowda, Paulus, & Fuess, 2000).

  • Structural Studies on Chloroacetanilides : Another study by Gowda et al. (2007) focused on the crystal structure of related chloroacetanilides. This research helps in understanding the intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of these compounds (Gowda, Svoboda, & Fuess, 2007).

Chemical and Biological Applications

  • Chloroacetamide Herbicides : The study by Weisshaar & Böger (1989) explored the use of chloroacetamides, which include compounds structurally similar to this compound, as herbicides. These compounds were evaluated for their effectiveness in inhibiting fatty acid synthesis in algae, providing insights into their potential agricultural applications (Weisshaar & Böger, 1989).

  • Therapeutic Effects in Viral Encephalitis : A study by Ghosh et al. (2008) investigated a novel anilidoquinoline derivative structurally related to this compound. The compound demonstrated significant antiviral and antiapoptotic effects, offering potential therapeutic applications in the treatment of Japanese encephalitis (Ghosh et al., 2008).

  • Potential Tyrosinase Inhibitors : Ashraf et al. (2016) synthesized and characterized compounds including N-(4-acetylphenyl)-2-chloroacetamide for their potential as tyrosinase inhibitors. These findings suggest applications in diminishing dermatological disorders and possibly in treating Parkinson's disease (Ashraf, Kim, Seo, & Kang, 2016).

Properties

IUPAC Name

N-(2-acetylphenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3NO2/c1-6(15)7-4-2-3-5-8(7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRBJVPGWJWEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 13.5 parts of 1-(2-aminophenyl)ethanone, 12.1 parts of N,N-diethylethanamine and 72 parts of benzenes are stirred and cooled at 5°-10° C. Then there is added dropwise a solution of 18.2 parts of trichloroacetyl chloride in 36 parts of benzene while still cooling at 1°-10° C. Upon completion, stirring at that temperature is continued for 30 minutes. The reaction mixture is filtered, the filter-cake is washed with benzene and the filtrate is evaporated. The solid residue is boiled in methanol. After cooling, the product is filtered off and dried, yielding 19 parts (68%) of N-(2-acetylphenyl)-2,2,2-trichloroacetamide; mp. 112.7° C.
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Synthesis routes and methods II

Procedure details

A mixture of 13.5 parts of 1-(2-aminophenyl)ethanone, 12.1 parts of N,N-diethylethanamine and 72 parts of benzene are stirred and cooled at 5°-10° C. Then there is added dropwise a solution of 18.2 parts of trichloroacetyl chloride in 36 parts of benzene while still cooling at 1°-10° C. Upon completion, stirring at that temperature is continued for 30 minutes. The reaction mixture is filtered, the filter-cake is washed with benzene and the filtrate is evaporated. The solid residue is boiled in methanol. After cooling, the product is filtered off and dried, yielding 19 parts (68%) of N-(2-acetylphenyl)-2,2,2-trichloroacetamide; mp. 112.7° C.
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